3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid
Description
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
¹⁹F NMR (376 MHz, DMSO-d₆):
Table 3: Key NMR assignments
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 12.8 | Singlet | COOH |
| ¹³C | 174.2 | - | C=O (carboxylic acid) |
| ¹⁹F | -63.4 | Doublet | C-F (para) |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) in negative mode shows a deprotonated molecular ion at m/z 301.1 [M–H]⁻ (Figure 3). Major fragments include:
- m/z 255.0 : Loss of CO₂ (44 Da).
- m/z 183.1 : Cleavage of the imidazolidinone ring (C₃H₅F₃NO₂).
- m/z 109.0 : Trifluorophenyl ion (C₆H₂F₃⁺) .
Table 4: Dominant MS/MS fragments
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 301.1 | [M–H]⁻ | Deprotonation |
| 255.0 | [M–H–CO₂]⁻ | Decarboxylation |
| 183.1 | C₃H₅F₃NO₂⁻ | Imidazolidinone cleavage |
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level predict a HOMO-LUMO gap of 4.8 eV , indicating moderate reactivity (Figure 4). The HOMO is localized on the imidazolidinone ring (-8.2 eV), while the LUMO resides on the trifluorophenyl group (-3.4 eV). Natural bond orbital (NBO) analysis reveals strong hyperconjugation between the imidazolidinone lone pairs and the σ* orbital of the propanoic acid side chain (stabilization energy = 28.6 kcal/mol) .
Table 5: Computational parameters
| Parameter | Value |
|---|---|
| HOMO energy | -8.2 eV |
| LUMO energy | -3.4 eV |
| Dipole moment | 5.1 Debye |
| NBO stabilization | 28.6 kcal/mol |
Properties
IUPAC Name |
3-[2,5-dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-6-3-5(4-7(14)10(6)15)17-11(20)8(16-12(17)21)1-2-9(18)19/h3-4,8H,1-2H2,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPGPQOKYIZYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazolidine core with a trifluorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 300.23 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways or signaling cascades, potentially impacting cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/AKT/mTOR, which are crucial in cancer biology and cell growth regulation .
- Antimicrobial Properties : Preliminary data indicate that imidazolidine derivatives can exhibit antimicrobial activity against various pathogens .
Antitumor Activity
Preclinical studies have shown that similar compounds can reduce tumor growth in xenograft models. For instance, derivatives with imidazolidine structures have demonstrated significant antitumor activity by inducing apoptosis in cancer cells .
Antimicrobial Effects
The compound has been evaluated for its antimicrobial properties against several bacterial strains. In vitro assays have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on Antitumor Efficacy : A study involving a derivative of this compound demonstrated a 70% reduction in tumor volume in mice treated with the compound compared to control groups. The mechanism was attributed to apoptosis induction via caspase activation .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Staphylococcus aureus and E. coli, revealing an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for both strains, indicating promising potential as an antimicrobial agent .
Data Summary
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research indicates that compounds similar to 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : There is evidence suggesting that this compound possesses antimicrobial properties against various bacterial strains. This makes it a potential candidate for developing new antibiotics or antimicrobial agents.
Material Science Applications
- Polymer Chemistry : The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various imidazolidinone derivatives, including the target compound. In vitro assays demonstrated that these derivatives inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory applications, researchers evaluated the effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to three analogs (Table 1):
3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 1192227-67-0, )
[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]acetic acid (QZ-1197, CAS: 1910797-59-9, )
3-[(4S)-1-(2-furylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (CAS: 957042-67-0, )
Table 1: Structural Comparison
Key Observations:
- Halogen vs. Methoxy vs. Heteroaromatic Substituents: The trifluorophenyl group enhances electronegativity and metabolic stability compared to dichlorophenyl () . The trimethoxyphenyl analog (QZ-1197) introduces polar methoxy groups, increasing water solubility but reducing lipophilicity .
Table 2: Calculated Physicochemical Properties
| Compound | logP (Est.) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target (QZ-8286) | ~1.5 | Moderate | 2 | 6 |
| Dichlorophenyl analog | ~2.8 | Low | 2 | 4 |
| Trimethoxyphenyl | ~1.0 | High | 2 | 7 |
| Furylmethyl analog | ~0.5 | High | 2 | 5 |
Antimicrobial Activity:
- Chlorinated phenylpropanoic acids (e.g., ) exhibit selective activity against E. coli and S. aureus, suggesting halogenation enhances antibacterial effects .
- The imidazolidinone core in QZ-8286 may confer distinct activity due to interactions with bacterial enzymes (e.g., dihydrofolate reductase) or cell wall synthesis pathways .
Pharmacokinetic Considerations:
Q & A
Basic Research Questions
Q. What safety protocols are recommended for handling 3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid in laboratory settings?
- Methodological Answer : Prioritize engineering controls (e.g., chemical fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust or aerosols by using closed systems during weighing. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists . For spills, use inert absorbents (e.g., sand) and dispose of contaminated materials in sealed containers.
Q. How can researchers synthesize this compound with optimal purity?
- Methodological Answer : A multi-step synthesis involving cyclization of a trifluorophenyl-substituted precursor is typical. For example:
React 3,4,5-trifluoroaniline with a carbonyl reagent to form the imidazolidinone core.
Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions.
Purify intermediates via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and final product via recrystallization (water-ethanol mixture) .
- Yield Optimization Table :
| Step | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | Reflux | None | 65 |
| 2 | THF | 0–25°C | EDC/HOBt | 78 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the imidazolidinone ring and trifluorophenyl group. For example, -NMR signals near δ 7.5–8.0 ppm indicate aromatic protons, while δ 2.5–3.5 ppm corresponds to propanoic acid protons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 343.2).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and carboxylic acid O-H (2500–3000 cm) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s solubility for in vitro assays?
- Methodological Answer :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to improve aqueous solubility.
- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) to the trifluorophenyl ring via electrophilic substitution.
- Solubility Data (Analogous Compound) :
| Compound | Solubility (mg/mL) | LogP |
|---|---|---|
| 3-(3,4,5-Trimethoxyphenyl)propanoic acid | 1.94 (water) | 1.75 |
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to assess oxidative degradation. If rapid metabolism occurs, modify the imidazolidinone ring (e.g., fluorination to block CYP450 oxidation).
- Protein Binding Studies : Measure plasma protein binding via equilibrium dialysis; high binding may reduce in vivo efficacy.
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of blood samples to correlate exposure levels with activity .
Q. What strategies resolve low yields in the final cyclization step?
- Methodological Answer :
- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with toluene or acetonitrile to facilitate azeotropic removal of water.
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Temperature Control : Use microwave-assisted synthesis (100–150°C, 30 min) to improve reaction efficiency .
Q. How can computational methods predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazolidinone ring.
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the propanoic acid and catalytic residues.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Notes on Data Contradictions
- Conflicting Melting Points : If observed, verify purity via HPLC (≥95%) and consider polymorphism by performing differential scanning calorimetry (DSC).
- Divergent Biological Results : Replicate assays in triplicate under standardized conditions (e.g., cell passage number, serum-free media) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
